molecular formula C17H12N6O3S2 B2922693 2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 894065-37-3

2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2922693
CAS No.: 894065-37-3
M. Wt: 412.44
InChI Key: CCZDZSOBJWIIOH-UHFFFAOYSA-N
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Description

2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzodioxole moiety, a triazolopyridazine core, and a thiazole ring, making it a subject of study for its potential biological and chemical properties.

Scientific Research Applications

2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the benzodioxole and triazolopyridazine intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and various solvents to facilitate the reactions .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while reduction could produce more saturated derivatives .

Mechanism of Action

The mechanism of action of 2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or inflammation .

Properties

IUPAC Name

2-[[6-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O3S2/c24-15(19-16-18-5-6-27-16)8-28-17-21-20-14-4-2-11(22-23(14)17)10-1-3-12-13(7-10)26-9-25-12/h1-7H,8-9H2,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZDZSOBJWIIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C(=NN=C4SCC(=O)NC5=NC=CS5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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